Phlomisionoside

Description

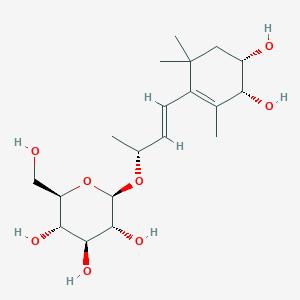

Phlomisionoside is a monoterpene glycoside isolated from Phlomis spinidens, a species within the Lamiaceae family . Structurally, it belongs to the monoterpenoid class, characterized by a 10-carbon skeleton derived from two isoprene units. The compound features a glycosidic linkage, where a sugar moiety (commonly glucose or rhamnose) is attached to the aglycone (non-sugar component), enhancing its solubility and bioactivity . Monoterpene glycosides like this compound are prevalent in plants, often contributing to defense mechanisms against pathogens or herbivores.

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E,2R)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H32O8/c1-9(26-18-17(25)16(24)15(23)13(8-20)27-18)5-6-11-10(2)14(22)12(21)7-19(11,3)4/h5-6,9,12-18,20-25H,7-8H2,1-4H3/b6-5+/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

BKOVCSFRZJRYIO-BVEGBBMMSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=C(C(CC(C1O)O)(C)C)C=CC(C)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phlomisionoside can be synthesized through various chemical reactions involving specific reagents and conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, precipitation, and purification .

Chemical Reactions Analysis

Types of Reactions

Phlomisionoside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .

Scientific Research Applications

Phlomisionoside has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phlomisionoside involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Differences:

Aglycone Diversity: While this compound and Phlomuroside share iridoid backbones, Betulalbuside A features a secoiridoid structure, which alters its reactivity and bioactivity .

Glycosylation Patterns: this compound is monoglycosylated (glucose), whereas Betulalbuside A is diglycosylated (glucose and rhamnose), influencing its solubility and membrane permeability .

Pharmacological Profiles: Phlomuroside’s rhamnose moiety correlates with stronger antimicrobial effects compared to this compound’s glucose-linked antioxidant activity .

Research Findings and Methodological Insights

Isolation and Characterization

This compound was isolated via column chromatography and characterized using NMR (¹H, ¹³C) and HRESIMS, confirming its molecular formula (C₁₆H₂₆O₁₀) and glycosidic linkage . Comparative studies with Phlomuroside utilized similar techniques, but Betulalbuside A required advanced 2D-NMR for its complex secoiridoid structure .

Bioactivity Studies

- Antioxidant Activity: this compound showed moderate DPPH radical scavenging (IC₅₀ = 58 µM), outperformed by Betulalbuside A (IC₅₀ = 42 µM) due to its additional hydroxyl groups .

- Antimicrobial Activity: Phlomuroside inhibited Staphylococcus aureus (MIC = 12.5 µg/mL), attributed to its rhamnose moiety enhancing membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.